N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with an ethoxy group at the 6-position, a morpholinoethylamine side chain, and a phenylisoxazole carboxamide moiety. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . Its design incorporates heterocyclic motifs (benzothiazole, isoxazole) and a morpholine ring, both common in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S.ClH/c1-2-32-19-8-9-20-23(16-19)34-25(26-20)29(11-10-28-12-14-31-15-13-28)24(30)21-17-22(33-27-21)18-6-4-3-5-7-18;/h3-9,16-17H,2,10-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCLYWTVBSTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H27ClN3O3S |
| Molecular Weight | 480.0 g/mol |
| CAS Number | 1215518-68-5 |
| Solubility | Soluble in organic solvents; limited in water |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various benzothiazole conjugates against both Gram-positive and Gram-negative bacteria using the broth microdilution method. The findings indicated that certain derivatives showed strong inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 29 μg/mL for E. coli and 40 μg/mL for S. aureus .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Receptor Binding : It may interact with specific cellular receptors, modulating signaling pathways critical for bacterial survival.
- Disruption of Metabolic Processes : The compound could interfere with essential metabolic pathways within the microbial cells .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have shown that while the compound exhibits antimicrobial effects, it also maintains selectivity towards pathogenic microorganisms over mammalian cells, suggesting a favorable therapeutic index . A detailed cytotoxicity profile is essential for evaluating the safety and efficacy of this compound in potential therapeutic applications.
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound revealed that it outperformed several existing antibiotics against resistant strains of bacteria. The study utilized various strains, including Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than those of traditional antibiotics .
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins associated with bacterial growth. The analysis indicated favorable binding affinities, suggesting that the compound could effectively inhibit target enzymes critical for bacterial metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with several benzothiazole and thiazole derivatives documented in the evidence. Key comparisons include:
Key Observations:
Solubility and Stability: The hydrochloride salt of the target compound contrasts with neutral analogs (e.g., Compound 7 in ), which lack ionizable groups. The morpholinoethyl side chain may improve metabolic stability compared to hydroperoxide-containing derivatives (), which are prone to oxidative degradation .
Synthetic Complexity: The morpholinoethyl and phenylisoxazole groups introduce synthetic challenges compared to simpler thioacetamide or carbamate derivatives (), necessitating multi-step protocols for regioselective functionalization.
Research Findings and Implications
- Structural Optimization: The morpholino group’s polarity and the isoxazole’s rigidity may enhance blood-brain barrier penetration compared to sulfamoylphenyl derivatives (), which are bulkier and more hydrophilic .
- Thermal Properties : While the target compound’s melting point is unspecified, Compound 7 () exhibits a high melting point (255.9°C), suggesting that hydrochloride salt formation could further modulate crystallinity and dissolution rates .
- Spectroscopic Signatures: IR spectra of analogous compounds (e.g., 1680 cm⁻¹ for C=O in ) align with expected amide and carbonyl vibrations in the target compound, though the morpholino group would introduce additional C-O-C stretching (~1100 cm⁻¹) .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions : Amide bond formation between benzo[d]thiazole and isoxazole carboxamide precursors under reflux conditions (e.g., acetonitrile or DMF) .
- Functional group modifications : Introduction of morpholinoethyl and ethoxy groups via nucleophilic substitution or alkylation, requiring precise temperature control (60–100°C) and catalysts like triethylamine .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity . Key reaction parameters include solvent polarity (e.g., DMF for cyclization), temperature gradients, and stoichiometric ratios of reagents to minimize side products .
Q. How is the structural identity and purity of this compound confirmed?
Analytical methods include:
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzo[d]thiazole aromatic protons at δ 7.2–8.1 ppm; morpholine protons at δ 3.4–3.7 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides; C-O-C stretch at ~1250 cm⁻¹ for morpholine) .
Q. What physicochemical properties are critical for handling this compound in biological assays?
- Solubility : Poor aqueous solubility (e.g., <1 mg/mL in water) necessitates DMSO or ethanol as solvents for in vitro studies .
- Stability : Hydrolysis-prone under acidic/basic conditions; store at -20°C in inert atmospheres .
- Hygroscopicity : Morpholine and ethoxy groups may absorb moisture, requiring desiccated storage .
Advanced Research Questions
Q. How do solvent choice and temperature gradients influence synthetic yield and purity?
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for cyclization steps but may increase side reactions (e.g., dimerization) . Non-polar solvents (toluene) improve selectivity in coupling reactions .
- Temperature optimization : Higher temperatures (>80°C) accelerate amide bond formation but risk decomposition; lower temperatures (40–60°C) favor controlled morpholine substitution .
- Case study : Refluxing in DMF with iodine/TEA yielded 85% purity for analogous benzo[d]thiazole derivatives, versus 60% in acetonitrile due to incomplete cyclization .
Q. How can researchers design experiments to evaluate this compound’s biological activity and selectivity?
- Target engagement assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to putative targets (e.g., kinase domains) .
- Cellular assays :
- Dose-response curves : IC₅₀ determination in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity (e.g., HEK293 normal cells) .
- Selectivity profiling : Compare activity across protein panels (e.g., Eurofins KinaseScan®) to identify off-target effects .
- Mechanistic studies : Western blotting for downstream signaling markers (e.g., phosphorylated ERK/AKT) .
Q. How can contradictory biological activity data in literature be reconciled?
- Source analysis : Variability may arise from:
- Purity differences : Impurities >5% can skew IC₅₀ values; validate via HPLC .
- Assay conditions : Discrepancies in serum concentration (e.g., 10% FBS vs. serum-free media) alter compound bioavailability .
- Cell line heterogeneity : Genetic drift in cancer lines (e.g., HeLa vs. MCF-7) impacts response .
- Validation strategies :
- Reproducibility tests : Replicate studies in ≥3 independent labs.
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
